molecular formula C12H17Cl2N3O B2989508 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1458615-93-4

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

Cat. No.: B2989508
CAS No.: 1458615-93-4
M. Wt: 290.19
InChI Key: SHTRSRVFICKXOS-UHFFFAOYSA-N
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Description

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a pyrazole-based compound featuring an aniline moiety substituted with a (1-ethyl-pyrazol-4-yl)methoxy group. The dihydrochloride salt form enhances aqueous solubility and stability compared to its free base, making it advantageous for pharmaceutical and chemical applications. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTRSRVFICKXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride typically involves the reaction of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of the target compound with two analogous dihydrochloride salts and a substituted aniline derivative:

Compound Name Molecular Weight (g/mol) Melting Point Key Structural Features
4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride ~277.92* Not reported Pyrazole core, ethoxy linker, aniline group (electron-donating substituent)
5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one dihydrochloride 262.13 Not reported Phenyl group, aminomethyl substituent, ketone moiety
4-β-Aminopropoxy-6-methoxy-2-methylquinoline dihydrochloride Not reported 215°C (decomp.) Quinoline core, aminopropoxy chain, higher thermal stability
4-Chloro-2-(6-(trifluoromethyl)pyridin-3-yl)aniline Not reported Not reported Chloro and trifluoromethyl groups (electron-withdrawing substituents), pyridine linkage

*Calculated based on free base (C₁₁H₁₅N₃O, MW 205) + 2HCl (72.92).

Key Observations:

Molecular Weight: The target compound has a higher molecular weight (~277.92 g/mol) than 5-(aminomethyl)-2-phenylpyrazol-3-one dihydrochloride (262.13 g/mol), reflecting differences in substituent complexity .

Thermal Stability: The quinoline-based dihydrochloride in exhibits a high melting point (215°C), suggesting stronger ionic interactions in its crystal lattice compared to pyrazole derivatives .

Substituent Effects: The target compound’s methoxy group is electron-donating, enhancing the aniline ring’s basicity. In contrast, 4-chloro-2-(6-trifluoromethylpyridin-3-yl)aniline features electron-withdrawing groups, reducing basicity and altering reactivity .

Solubility and Formulation Considerations

Dihydrochloride salts generally exhibit superior water solubility compared to free bases. For example:

  • The target compound’s dihydrochloride form is likely more soluble than its neutral analog, facilitating formulation in aqueous media.
  • In contrast, neutral aniline derivatives like 4-chloro-2-(6-trifluoromethylpyridin-3-yl)aniline may require organic solvents for dissolution, limiting their application scope .

Biological Activity

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride (CAS No. 1458616-00-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, particularly focusing on its antitumor and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is C12H17Cl2N3O, with a molecular weight of 290.19 g/mol . The structure features a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have shown that related pyrazole compounds can inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. The compound 5a from a related study demonstrated potent CDK2 inhibitory activity with an IC50 value of 0.98 ± 0.06 μM and showed high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines with IC50 values of 1.88 ± 0.11 and 2.12 ± 0.15 μM, respectively .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (μM)Cell Line
5aCDK20.98-
-MCF-71.88-
-B16-F102.12-

Anti-inflammatory Activity

Pyrazole derivatives have also been identified as potential anti-inflammatory agents. A study synthesized a library of pyrazolo[1,5-a]quinazoline compounds and evaluated their anti-inflammatory effects, revealing several compounds with IC50 values below 50 μM against LPS-induced NF-κB/AP-1 reporter activity . The presence of the pyrazole ring is crucial for this activity, suggesting that modifications to the structure can enhance or reduce efficacy.

Table 2: Anti-inflammatory Activity of Pyrazolo Compounds

CompoundTargetIC50 (μM)
Compound ANF-κB/AP-1 Reporter Activity<50
Compound BNF-κB/AP-1 Reporter Activity<30

The mechanisms through which these compounds exert their biological effects often involve the inhibition of key enzymes and pathways associated with cancer progression and inflammation:

  • CDK Inhibition : By inhibiting CDK2, these compounds can disrupt the cell cycle, leading to reduced proliferation of cancer cells.
  • NF-κB Pathway Modulation : The inhibition of NF-κB signaling can reduce inflammation and related diseases by preventing the transcription of pro-inflammatory cytokines.

Case Studies

Several studies illustrate the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative showed significant cytotoxicity against MCF-7 cells, leading to apoptosis through CDK inhibition.
  • In Vivo Models : In animal models, compounds similar to 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride demonstrated reduced tumor growth and improved survival rates when administered alongside standard chemotherapy agents.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents enhance nucleophilic substitution efficiency.
  • Temperature : Excessive heat during reduction may degrade sensitive functional groups.
  • Purification : Recrystallization from ethanol/water improves purity by removing unreacted intermediates.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
SubstitutionK₂CO₃, DMF, 80°C, 12h65-7585-90
Reduction (H₂/Pd-C)H₂ (1 atm), EtOH, RT, 6h80-8590-95
Salt FormationHCl (gas), EtOH, 0°C95>99

[Basic] Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its identity?

Methodological Answer:

  • ¹H NMR :
    • Aromatic protons (pyrazole and aniline): δ 6.5-8.0 ppm (multiplet patterns confirm substitution).
    • Ethyl group: δ 1.3-1.5 ppm (triplet, CH₂CH₃), δ 4.0-4.2 ppm (quartet, N-CH₂).
    • Methoxy linker: δ 3.8-4.0 ppm (singlet, OCH₂) .
  • IR : Bands at ~3300 cm⁻¹ (N-H stretch, amine), ~1250 cm⁻¹ (C-O-C, ether), and ~1600 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry : Molecular ion peak at m/z 263.2 (free base) and chloride adducts at m/z 299.1/301.1 (dihydrochloride) .

Q. Table 2: Key Spectral Benchmarks

TechniqueKey Peaks/FeaturesStructural Assignment
¹H NMRδ 6.8 (d, 2H, aniline), δ 7.5 (s, 1H, pyrazole)Aromatic connectivity
IR3350 cm⁻¹ (broad)NH₂ stretching

[Advanced] How can X-ray crystallography using SHELXL resolve the crystal structure of this dihydrochloride salt, particularly addressing counterion positioning and hydrogen bonding?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts. Use synchrotron radiation for weak scatterers like chlorine .
  • Refinement (SHELXL) :
    • Apply restraints for anisotropic displacement parameters of disordered counterions (Cl⁻).
    • Use DFIX and DANG commands to model hydrogen bonds between NH₃⁺ and Cl⁻ .
  • Validation : Check hydrogen-bonding networks with PLATON; ensure R-factor convergence <5% .

Q. Example Hydrogen Bonding Network :

  • NH₃⁺···Cl⁻ distance: ~2.8–3.0 Å.
  • Pyrazole N-H···O (solvent) interactions stabilize the lattice .

[Advanced] What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives, and how can SAR studies be designed for this compound?

Methodological Answer:

  • Data Reconciliation :
    • Compare assay conditions (pH, cell lines) across studies. For example, protonation states of the aniline group affect receptor binding .
    • Use meta-analysis to identify outliers or confounding variables (e.g., solvent DMSO toxicity masking activity) .
  • SAR Study Design :
    • Substituent Variation : Synthesize analogs with modified pyrazole (e.g., methyl, halide) or methoxy linker (e.g., longer alkyl chains) .
    • In Vitro Testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
    • Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding modes and validate with MD simulations .

Q. Table 3: Example SAR Findings for Analogous Compounds

SubstituentIC₅₀ (nM)LogPReference
1-Ethyl (target)120 ± 152.1
1-Methyl450 ± 301.8
1-Propyl90 ± 102.5

[Basic] What are the optimal storage conditions to ensure compound stability during long-term experimental use?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Solubility : Prepare fresh solutions in deoxygenated water or DMSO (≤10 mM) to avoid precipitation.
  • Stability Monitoring : Use HPLC every 2–4 weeks; degradation manifests as new peaks at ~4–6 minutes (hydrolyzed byproducts) .

[Advanced] How can reaction mechanisms for functionalizing the aniline group be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Profiling : Monitor acylation (e.g., with benzoyl chloride) via UV-Vis at 270 nm. A pseudo-first-order rate constant (k ~ 0.05 min⁻¹) suggests nucleophilic aromatic substitution .
  • Isotopic Labeling : Use ¹⁵N-labeled aniline to track regioselectivity in coupling reactions (e.g., Suzuki-Miyaura). ¹H-¹⁵N HMBC NMR confirms bond formation .

[Advanced] How does the dihydrochloride salt form influence solubility and crystallinity compared to the free base?

Methodological Answer:

  • Solubility : The dihydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) due to ionic interactions .
  • Crystallinity : Salt formation enhances crystal lattice stability, reducing hygroscopicity. SC-XRD shows tighter packing (density ~1.45 g/cm³) vs. free base (~1.30 g/cm³) .

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